molecular formula C29H28N2O6 B8019017 (S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester

(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester

Cat. No. B8019017
M. Wt: 500.5 g/mol
InChI Key: KEGOAFNIGUBYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester is a useful research compound. Its molecular formula is C29H28N2O6 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma Agonists

  • Application : This compound, identified as (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a peroxisome proliferator-activated receptor gamma (PPARgamma) agonist. It has shown effectiveness in antidiabetic activity in rodent models of type 2 diabetes. The compound exhibits a pKi of 8.43 in binding assays using human PPARgamma ligand binding domain and a pEC50 of 9.21 in in vitro murine lipogenesis functional assays of PPARgamma activity (Cobb et al., 1998).

Synthesis and Biodistribution

  • Application : The compound has been used in the synthesis of (11)C-GW7845, a positron-emitting PPARgamma agonist. This process involves protection of the carboxylic acid moiety and hydrolysis of the carbomethoxy group. The biodistribution analysis of this compound has been conducted in mice models, indicating its potential for further studies in receptor-mediated PPARgamma imaging (Mathews et al., 2005).

properties

IUPAC Name

2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGOAFNIGUBYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester
Reactant of Route 2
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester
Reactant of Route 3
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester
Reactant of Route 6
(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester

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